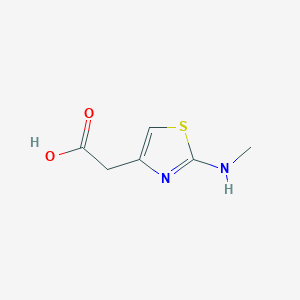![molecular formula C12H9N B3350903 Pyrrolo[1,2-a]quinoline CAS No. 317-17-9](/img/structure/B3350903.png)
Pyrrolo[1,2-a]quinoline
Overview
Description
Pyrrolo[1,2-a]quinoline is a fused nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities and functional properties. This compound is essentially an indolizine analog and is embedded in the structures of multiple compounds exhibiting various pharmacological activities .
Synthetic Routes and Reaction Conditions:
Cycloisomerization: One of the approaches to synthesize this compound involves an In(III)-catalyzed 5-exo-dig aza-Conia-ene reaction of 2-(but-3-yn-1-yl)quinolines.
[3+2] Cycloaddition: Another method involves the [3+2] cycloaddition reaction between cyclic azomethine ylide and N-arylmaleimide.
Industrial Production Methods:
Catalyst-Free Cyclization: Industrial production often employs catalyst-free cyclization methods to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydropyrroloquinoline.
Substitution: Formation of halogenated pyrroloquinoline derivatives.
Scientific Research Applications
Pyrrolo[1,2-a]quinoline derivatives have been extensively studied for their applications in various fields:
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]quinoline involves its interaction with various molecular targets:
Anticancer Activity: Inhibition of hypoxia-inducible factor-α transactivation, leading to apoptosis in cancer cells.
Antibacterial Activity: Disruption of bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoline is unique due to its fused heterocyclic structure, which imparts diverse biological activities. Similar compounds include:
Indolizine: Shares structural similarities but differs in biological activity profiles.
Pyrrolo[1,2-a]quinoxaline: Another fused nitrogen-containing heterocycle with distinct pharmacological properties.
Properties
IUPAC Name |
pyrrolo[1,2-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-13(11)12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQPEZVRBALDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CN32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446748 | |
| Record name | pyrrolo[1,2-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-17-9 | |
| Record name | pyrrolo[1,2-a]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dichlorobenzo[g]phthalazine](/img/structure/B3350825.png)



![8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid](/img/structure/B3350859.png)

![1H-[1,2,4]Triazino[6,5-b]indole-3-thiol](/img/structure/B3350880.png)






